molecular formula C19H23N5O3 B2513299 N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1787880-38-9

N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2513299
CAS No.: 1787880-38-9
M. Wt: 369.425
InChI Key: MQOCNTXVTMPBHX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound is synthesized through the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde. This reaction typically occurs in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF), often under reflux conditions to ensure complete conversion of reactants. The molecular formula is C17H22N4O4C_{17}H_{22}N_{4}O_{4} with a molecular weight of 346.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Insulin Signaling Pathway : Preliminary studies suggest that compounds similar to N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-(1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide may influence the insulin signaling pathway. They potentially enhance the activity of glucose transporter type 4 (GLUT4), which is crucial for glucose uptake in muscle and adipose tissues .
  • PPAR Activation : The compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which regulates glucose metabolism and lipid homeostasis. This activation can lead to increased insulin sensitivity and improved metabolic profiles .

2.2 Pharmacological Effects

The compound has shown promise in various pharmacological contexts:

Activity Description
Antidiabetic Potential Enhances insulin sensitivity and GLUT4 translocation .
Anti-inflammatory Effects Modulates inflammatory pathways potentially through PPAR activation .
Neuroprotective Properties Similar pyrazole derivatives have been studied for neuroprotection in models of neurodegeneration .

3.1 In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to induce apoptosis in human leukemia cells through the activation of caspase pathways .

3.2 In Vivo Studies

Animal model studies indicate that administration of related pyrazole derivatives can significantly reduce blood glucose levels in diabetic mice models. These effects are likely mediated through enhanced insulin signaling and increased GLUT4 expression in skeletal muscle tissues .

4. Conclusion

This compound represents a promising candidate for further research due to its potential antidiabetic and anti-inflammatory properties. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-22-11-15(18(21-22)26-3)19(25)24(10-13-6-5-9-27-13)12-16-14-7-4-8-17(14)23(2)20-16/h5-6,9,11H,4,7-8,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCNTXVTMPBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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